molecular formula C16H18N2O B14137793 N-Benzyl-4-ethoxybenzenecarboximidamide

N-Benzyl-4-ethoxybenzenecarboximidamide

Cat. No.: B14137793
M. Wt: 254.33 g/mol
InChI Key: ZMGVYYVPLMPUDJ-UHFFFAOYSA-N
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Description

N-Benzyl-4-ethoxybenzenecarboximidamide is a benzenecarboximidamide derivative characterized by a benzyl group attached to the nitrogen of the carboximidamide moiety and an ethoxy (-OCH₂CH₃) substituent at the 4-position of the benzene ring. Its molecular formula is C₁₆H₁₈N₂O, with a molecular weight of 254.33 g/mol.

Synthetically, this compound is likely prepared via multi-step reactions involving intermediates such as 4-ethoxybenzene carboximidoyl chloride, followed by nucleophilic substitution with benzylamine under controlled conditions (e.g., using polar aprotic solvents like DMF and catalysts such as K₂CO₃) .

Properties

Molecular Formula

C16H18N2O

Molecular Weight

254.33 g/mol

IUPAC Name

N'-benzyl-4-ethoxybenzenecarboximidamide

InChI

InChI=1S/C16H18N2O/c1-2-19-15-10-8-14(9-11-15)16(17)18-12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3,(H2,17,18)

InChI Key

ZMGVYYVPLMPUDJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=NCC2=CC=CC=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-4-ethoxybenzenecarboximidamide typically involves the reaction of 4-ethoxybenzenecarboximidamide with benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-4-ethoxybenzenecarboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Benzyl-4-ethoxybenzenecarboximidamide is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of N-Benzyl-4-ethoxybenzenecarboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties and applications, N-Benzyl-4-ethoxybenzenecarboximidamide is compared to structurally related benzenecarboximidamide and benzamide derivatives. Key distinctions arise from variations in substituents, molecular weight, and functional groups.

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Functional Groups
This compound 4-ethoxy, N-benzyl C₁₆H₁₈N₂O 254.33 Carboximidamide, ethoxy, benzyl
N-Benzyl-4-bromobenzenecarboximidamide 4-bromo, N-benzyl C₁₄H₁₃BrN₂ 289.17 Carboximidamide, bromo, benzyl
4-(2-Methoxyethoxy)benzenecarboximidamide 4-(2-methoxyethoxy) C₁₀H₁₄N₂O₂ 194.23 Carboximidamide, methoxyethoxy
4-Ethoxy-N-(4-phenylbutyl)benzamide 4-ethoxy, N-(4-phenylbutyl) C₁₉H₂₃NO₂ 297.39 Benzamide, ethoxy, phenylbutyl

Key Comparisons:

Substituent Effects on Reactivity: The ethoxy group in this compound provides moderate electron-donating effects, enhancing stability in nucleophilic reactions compared to electron-withdrawing groups (e.g., bromo in N-Benzyl-4-bromobenzenecarboximidamide) . Benzyl vs.

Biological Activity :

  • Carboximidamide derivatives (e.g., this compound) exhibit stronger hydrogen-bonding capabilities than benzamides (e.g., 4-Ethoxy-N-(4-phenylbutyl)benzamide), making them more effective in enzyme inhibition .
  • The bromo analog (N-Benzyl-4-bromobenzenecarboximidamide) shows higher reactivity in cross-coupling reactions but lower metabolic stability due to halogen susceptibility .

Solubility and Pharmacokinetics: Ethoxy-substituted compounds generally display better aqueous solubility than methoxyethoxy derivatives (e.g., 4-(2-methoxyethoxy)benzenecarboximidamide) due to reduced molecular complexity .

Uniqueness of this compound

This compound’s uniqueness lies in its balanced electronic and steric profile :

  • The ethoxy group optimizes electron density for interactions with aromatic residues in enzymes or receptors, while avoiding the metabolic lability seen in halogenated analogs .
  • The benzyl-carboximidamide core enables versatile modifications, allowing for tailored applications in medicinal chemistry (e.g., protease inhibition) or materials science (e.g., ligand design for metal coordination) .

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